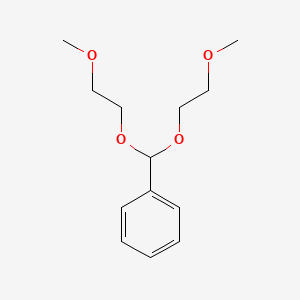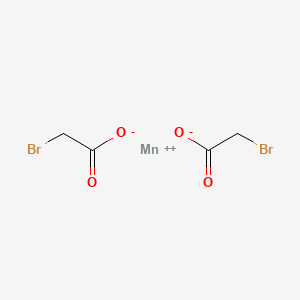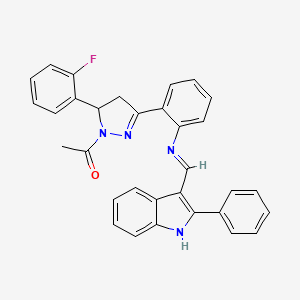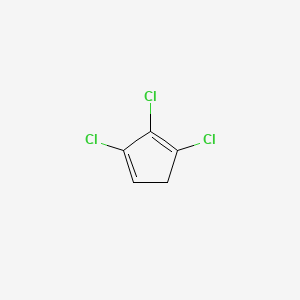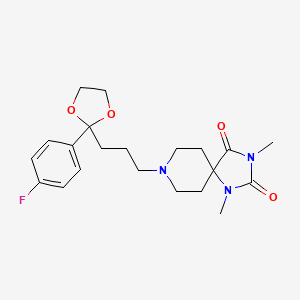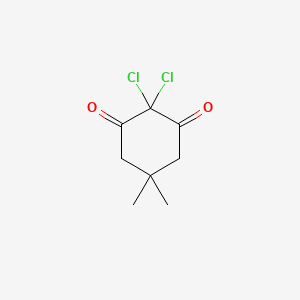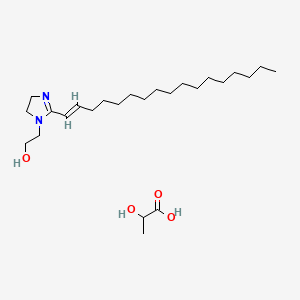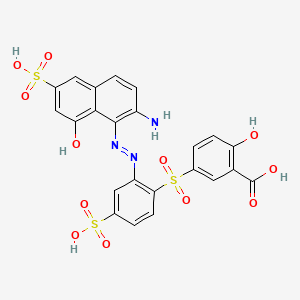
5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid is a complex organic compound known for its vibrant color and extensive use in various scientific fields. This compound is characterized by its azo group, which is responsible for its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid typically involves a multi-step process. The initial step often includes the diazotization of 2-amino-8-hydroxy-6-sulpho-1-naphthylamine, followed by coupling with 4-sulphophenylsulphonyl salicylic acid under controlled pH conditions. The reaction is usually carried out in an aqueous medium with the temperature maintained at a specific range to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures consistency and high purity of the final product.
化学反应分析
Types of Reactions
5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of colored materials and as a tracer in various processes.
作用机制
The mechanism of action of 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid involves its interaction with specific molecular targets. The azo group can undergo reduction, leading to the formation of active intermediates that interact with cellular components. These interactions can result in changes in cellular processes, making it useful in various applications.
相似化合物的比较
Similar Compounds
- 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)benzoic acid
- 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)anisic acid
Uniqueness
Compared to similar compounds, 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
25747-24-4 |
|---|---|
分子式 |
C23H17N3O12S3 |
分子量 |
623.6 g/mol |
IUPAC 名称 |
5-[2-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-4-sulfophenyl]sulfonyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C23H17N3O12S3/c24-16-4-1-11-7-14(41(36,37)38)10-19(28)21(11)22(16)26-25-17-9-13(40(33,34)35)3-6-20(17)39(31,32)12-2-5-18(27)15(8-12)23(29)30/h1-10,27-28H,24H2,(H,29,30)(H,33,34,35)(H,36,37,38) |
InChI 键 |
WUJAOMXXLDPOGB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC(=C(C=C4)O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


